LY3007113 -

LY3007113

Catalog Number: EVT-1535082
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Synthesis Analysis

The synthesis of LY3007113 involves several chemical steps that have been optimized for efficiency and yield. Although specific synthetic routes are proprietary, the general methodology includes the formation of key intermediates through standard organic reactions such as coupling reactions, cyclizations, and functional group modifications. The compound is typically synthesized in a laboratory setting with strict adherence to safety and quality control measures to ensure the purity and efficacy of the final product .

Molecular Structure Analysis

The molecular structure of LY3007113 can be described by its chemical formula, which includes multiple heteroatoms within its framework. The compound features a complex arrangement that allows it to effectively bind to the p38 MAPK enzyme, inhibiting its activity. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the three-dimensional conformation of the molecule and its interaction with biological targets .

Chemical Reactions Analysis

LY3007113 undergoes various chemical reactions that are critical for its pharmacological activity. Upon administration, it interacts with the p38 MAPK enzyme, leading to inhibition of its phosphorylation activity. This inhibition affects downstream signaling pathways involved in cell proliferation and survival. The compound's reactivity can also be characterized by its stability under physiological conditions, ensuring that it remains effective during its therapeutic use .

Mechanism of Action

The mechanism of action of LY3007113 primarily revolves around its ability to inhibit the p38 MAPK pathway. By binding to the ATP-binding site of the p38 MAPK enzyme, LY3007113 prevents the phosphorylation of target substrates involved in inflammatory responses and tumor progression. This inhibition leads to reduced expression of pro-inflammatory cytokines and other mediators that contribute to tumor growth and metastasis . The pharmacodynamics of LY3007113 have been evaluated in clinical studies, showing dose-dependent effects on biomarker modulation in patients with advanced cancer .

Physical and Chemical Properties Analysis

LY3007113 exhibits specific physical and chemical properties essential for its biological activity:

These properties are critical for formulating LY3007113 into effective dosage forms for clinical use .

Applications

Introduction to LY3007113

Molecular Classification of LY3007113 as a p38 MAPK Inhibitor

LY3007113 is classified as an ATP-competitive inhibitor targeting the alpha isoform of p38 MAPK (MAPK14), a serine/threonine kinase. This enzyme functions as a central node in cellular stress response pathways, orchestrating the production of pro-inflammatory cytokines (including TNF-α, IL-1β, and IL-6) and regulating processes such as cell proliferation, differentiation, and apoptosis. In numerous malignancies, constitutive activation of p38 MAPK signaling contributes to:

  • Tumor Microenvironment Modulation: Facilitating the secretion of cytokines and growth factors that promote angiogenesis, immune evasion, and stromal activation [2] [6].
  • Cancer Cell Survival and Metastasis: Enhancing tumor cell resistance to apoptosis and driving migratory and invasive capabilities [2] [6].
  • Treatment Resistance: Mediating adaptive responses to chemotherapy, radiation, and targeted therapies [6].

By binding to the ATP pocket of p38α, LY3007113 inhibits its kinase activity, thereby suppressing the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2). Inhibition of this signaling axis was hypothesized to reduce pro-tumorigenic cytokine production and directly impair cancer cell survival [1] [2] . Preclinical studies demonstrated that LY3007113 effectively inhibited p-MAPKAP-K2 in both cancer cell lines (e.g., HeLa) and human tumor xenograft models (e.g., glioblastoma U87MG, ovarian cancer, kidney cancer, leukemia), providing the mechanistic rationale for clinical evaluation in advanced cancers [2] .

Structural and Functional Properties of LY3007113

While the precise chemical structure, IUPAC name, and CAS number of LY3007113 remain undisclosed in public scientific literature and databases [1] [3] , key physicochemical and functional characteristics have been reported:

  • Physical Form: Solid powder [1] [3].
  • Solubility: Exhibits solubility in dimethyl sulfoxide (DMSO) but is insoluble in water. This property dictates its formulation for in vitro and preclinical studies, typically using DMSO-based stock solutions [1] [3].
  • Stability and Storage: Stable when stored dry and dark at 0-4°C for short-term periods (days to weeks) or at -20°C for long-term storage (months to years). The compound maintains integrity for over 5 years under appropriate storage conditions [1] [3].
  • Purity: Supplied at a purity exceeding 98% for research purposes [1] [3].
  • Target Potency and Selectivity: Described as a potent and selective inhibitor of p38 MAPK, although specific IC₅₀ values against p38α and other kinases are not detailed in the available search results. Its functional activity is primarily measured by the inhibition of p-MAPKAP-K2, a direct downstream substrate [2] .

Table 1: Documented Physicochemical and Handling Properties of LY3007113

PropertyValue/DescriptionSource Context
Physical FormSolid powder [1] [3]
SolubilitySoluble in DMSO; Insoluble in water [1] [3]
Purity>98% [1] [3]
Short-Term Storage0 - 4 °C (Dry, dark) [1] [3]
Long-Term Storage-20 °C (Dry, dark) [1] [3]
Shelf Life (Estimated)>5 years under proper storage [1] [3]
Primary Functional AssayInhibition of p-MAPKAP-K2 in PBMCs/tumor cells [2]

Historical Development and Rationale for Targeting p38 MAPK

The development of LY3007113 stemmed from the well-established role of p38 MAPK signaling in inflammation and cancer pathogenesis. Preclinical research consistently implicated this pathway in tumor progression:

  • Cytokine Link: p38 MAPK activation is crucial for the biosynthesis and release of potent pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) known to be elevated in multiple human cancers (e.g., non-small cell lung cancer, ovarian cancer, glioblastoma, multiple myeloma, breast cancer, colon cancer). These cytokines create a tumor-supportive microenvironment, stimulating cancer cell proliferation, survival, angiogenesis, and metastasis [2] [6].
  • DNA Damage Response: p38 MAPK signaling is activated downstream of oncogenic stress, DNA damage (e.g., from chemotherapy or radiation), and receptor tyrosine kinase activation, contributing to treatment resistance [6].
  • Precedent: Prior p38 MAPK inhibitors (e.g., SB203580, BIRB 796 derivatives) demonstrated anti-tumor and anti-inflammatory effects in vitro and in vivo, validating the target, though clinical success in oncology remained elusive .

Based on this rationale, LY3007113 was advanced into clinical testing. A Phase 1 and pharmacokinetic study (NCT number not provided in sources) was conducted in patients with advanced solid tumors who had exhausted standard therapies [2] . Key findings from this trial included:

  • Dose Determination: The Maximum Tolerated Dose (MTD) was established at 30 mg administered orally every 12 hours (Q12H). Dose-limiting toxicities (DLTs), including upper gastrointestinal hemorrhage and elevated hepatic enzymes, occurred at 40 mg Q12H [2] .
  • Pharmacokinetics (PK): LY3007113 exhibited approximately dose-proportional increases in systemic exposure (Cmax and AUC) across the tested dose range (20 mg - 200 mg total daily dose). Its pharmacokinetics were time-independent after repeated dosing, suggesting no significant auto-induction or inhibition. The terminal half-life supported the Q12H dosing regimen [2] .
  • Pharmacodynamics (PD): Inhibition of the target engagement biomarker, p-MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs), was measured. While some inhibition was observed, the predefined criteria for a Biologically Effective Dose (BED) – maximal inhibition of at least 80% and sustained minimal inhibition (≥60%) for at least 6 hours post-dose – were not achieved at any dose level, including the MTD of 30 mg Q12H [2] .
  • Clinical Activity: Limited anti-tumor activity was observed. Among 27 patients treated (12 in dose escalation, 15 in dose confirmation at MTD), the best overall response was stable disease in only 3 patients. No partial or complete responses were reported [2] .

Table 2: Key Pharmacokinetic and Pharmacodynamic Findings from Phase 1 Study of LY3007113

ParameterFindingSource Context
Maximum Tolerated Dose (MTD)30 mg orally every 12 hours (Q12H) [2]
Dose ProportionalityApproximately dose-proportional increase in exposure (Cmax, AUC) [2]
Time-DependencyTime-independent PK after repeated dosing [2]
Target Engagement (p-MAPKAP-K2 Inhibition)Inhibition observed but failed to achieve predefined BED criteria (≥80% max inhibition & ≥60% inhibition sustained for 6h) [2]
Best Overall Response (Part B - MTD)Stable Disease in 3/27 patients; No Partial or Complete Responses [2]

The trial concluded that the recommended phase 2 dose was 30 mg Q12H. However, the critical finding was that further clinical development of LY3007113 was not planned. This decision was driven by the inability to achieve the BED due to dose-limiting toxicities encountered before reaching sufficient levels of sustained target inhibition required for predicted efficacy. The results highlighted the challenge of attaining a therapeutic window for this p38 MAPK inhibitor in oncology – toxicity precluded dose escalation to levels necessary for robust and sustained pathway inhibition [2] . Consequently, LY3007113 remains classified as a Phase 1 compound with discontinued development status . Its journey exemplifies the difficulties in translating p38 MAPK inhibition into effective cancer therapy, primarily due to the narrow therapeutic index observed in human studies.

Properties

Product Name

LY3007113

IUPAC Name

Unknown

Molecular Formula

Unknown

Molecular Weight

0.0

Solubility

Soluble in DMSO, not in water

Synonyms

LY3007113; LY-3007113; LY 3007113.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.